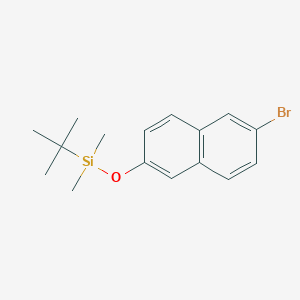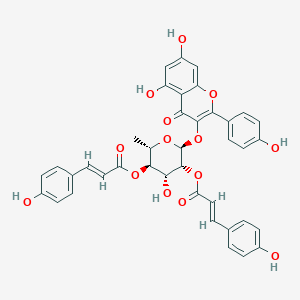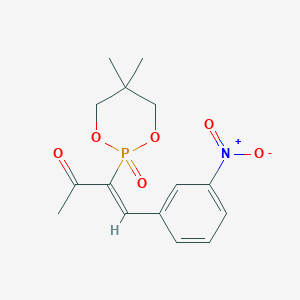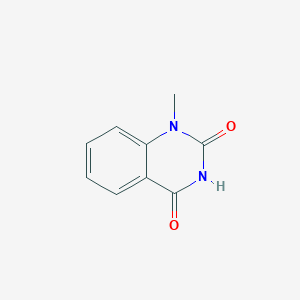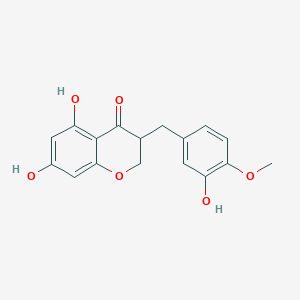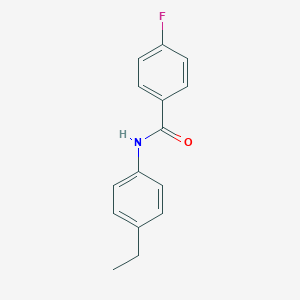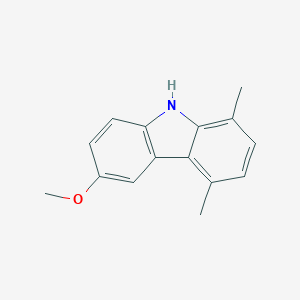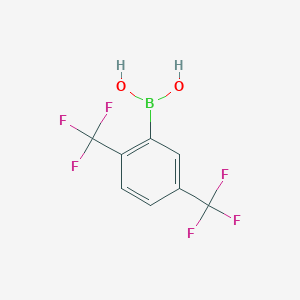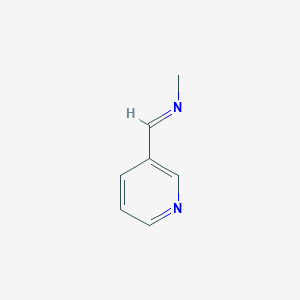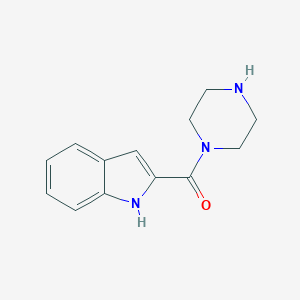![molecular formula C14H18O6 B171925 (2R,4aR,6R,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol CAS No. 146863-04-9](/img/structure/B171925.png)
(2R,4aR,6R,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4aR,6R,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol is a chemical compound that has attracted interest from researchers due to its potential applications in the field of medicine.
作用機序
The mechanism of action of (2R,4aR,6R,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound has been shown to activate caspase-3 and caspase-9, which are enzymes involved in the apoptosis pathway.
Biochemical and Physiological Effects:
(2R,4aR,6R,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol has been shown to have various biochemical and physiological effects. Studies have shown that the compound can induce DNA damage and inhibit the angiogenesis process. Additionally, the compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using (2R,4aR,6R,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol in lab experiments is its potential as an anti-cancer agent. However, one limitation is the lack of studies on the compound's toxicity and side effects.
将来の方向性
There are various future directions for the study of (2R,4aR,6R,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol. One direction is the further exploration of its potential as an anti-cancer agent, including studies on its toxicity and side effects. Additionally, further studies can be conducted on the compound's anti-inflammatory effects and potential applications in the treatment of inflammatory diseases. Finally, studies can be conducted on the compound's pharmacokinetics and pharmacodynamics to better understand its mechanism of action and potential applications in medicine.
合成法
The synthesis method for (2R,4aR,6R,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol involves the use of various chemical reagents and steps. One such method involves the use of a palladium-catalyzed intramolecular cyclization reaction to form the pyran ring, followed by the addition of a phenyl group to the compound. The final step involves the addition of a methoxy group to the compound.
科学的研究の応用
(2R,4aR,6R,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol has been studied for its potential applications in the field of medicine. One such application is its use as an anti-cancer agent. Studies have shown that the compound has cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment.
特性
CAS番号 |
146863-04-9 |
|---|---|
製品名 |
(2R,4aR,6R,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
分子式 |
C14H18O6 |
分子量 |
282.29 g/mol |
IUPAC名 |
(2R,4aR,6R,7S,8S,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
InChI |
InChI=1S/C14H18O6/c1-17-14-11(16)10(15)12-9(19-14)7-18-13(20-12)8-5-3-2-4-6-8/h2-6,9-16H,7H2,1H3/t9-,10+,11+,12-,13-,14-/m1/s1 |
InChIキー |
VVSWDMJYIDBTMV-GSZZWUTPSA-N |
異性体SMILES |
CO[C@H]1[C@H]([C@@H]([C@H]2[C@H](O1)CO[C@H](O2)C3=CC=CC=C3)O)O |
SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O |
正規SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



